
盐酸L-脯氨酰-吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“L-prolyl-pyrrolidin-hydrochloric acid salt” is a compound involving the amino acid proline and the organic compound pyrrolidine. Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine and a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . The non-essential amino acid L-proline, with one chiral center, is frequently employed as a building block to produce chiral compounds .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds has been a topic of interest in recent years. In 1971, chemists from Hoffmann-La Roche and Schering AG independently discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline . This transformation is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction . These remarkable results remained forgotten until List and Barbas reported in 2000 that L-proline was also able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-based compounds have been extensively studied. In 1971, chemists from Hoffmann-La Roche and Schering AG independently discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline . This transformation is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction . These remarkable results remained forgotten until List and Barbas reported in 2000 that L-proline was also able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-based compounds are influenced by their molecular structure. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
Pyrrolidine-based organocatalysts, including L-prolyl-pyrrolidin-hydrochloric acid salt, have been used in asymmetric synthesis . These catalysts have been used in reactions such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which is an asymmetric intramolecular aldol reaction . They have also been used in intermolecular aldol reactions and asymmetric Diels–Alder cycloadditions .
Asymmetric Functionalization of Aldehydes
Diarylprolinol silyl ethers, which can be derived from proline, have been used for the asymmetric functionalization of aldehydes . This is a significant application in the field of asymmetric organocatalysis .
Drug Discovery
The pyrrolidine ring, which is a part of L-prolyl-pyrrolidin-hydrochloric acid salt, is widely used in drug discovery . It is a common structural motif in biologically active natural and synthetic compounds . The non-planarity of the ring, due to a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .
Synthesis of Bioactive Molecules
The pyrrolidine ring is used in the synthesis of bioactive molecules with target selectivity . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Synthesis of Homo and Heterochiral Dipeptides
L-prolyl-pyrrolidin-hydrochloric acid salt can be used in the synthesis of homo and heterochiral dipeptides . This involves the direct aminolysis of bicyclic lactones derived from D/L alanine .
Study of Pyrrolidine Ring Puckering and Prolyl Amide Bond Configurations
The spatial orientation of the C-2 methylation in L-prolyl-pyrrolidin-hydrochloric acid salt can impact the pyrrolidine ring puckering and prolyl amide bond configurations . This is significant in the study of the structure and properties of these compounds .
安全和危害
未来方向
The future directions in the field of pyrrolidine-based compounds involve further exploration of their synthesis, properties, and applications. This includes the development of new synthetic methods, the discovery of new biological activities, and the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGYUXIXLYXKH-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-prolyl-pyrrolidin-hydrochloric acid salt | |
CAS RN |
137998-15-3 |
Source


|
| Record name | (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

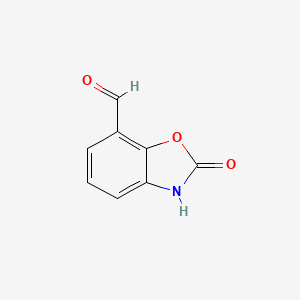

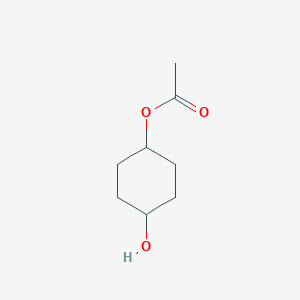
![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)
![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)
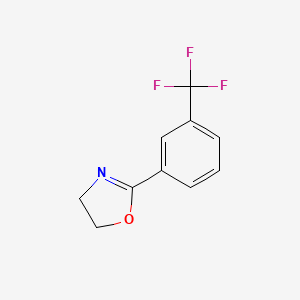
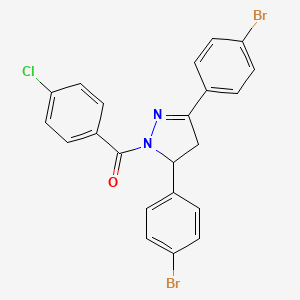
![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)
![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)
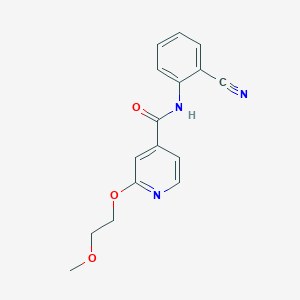
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2381487.png)